Tyrosine Hydroxylase Inhibition Potency: 150-Fold Advantage Over the 3-Acetamido Congener
Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate (CL65263) inhibits bovine adrenal tyrosine hydroxylase with an IC50 of 100 μM [1]. In the same experimental system, its direct structural analog—ethyl 3-acetamido-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate (compound 251, CL-62375), which differs only by acetylation of the 3-amino group—exhibits an IC50 of 15,000 μM (15 mM) [1]. This represents a 150-fold loss of inhibitory potency upon a single functional group modification at the 3-position.
| Evidence Dimension | In vitro tyrosine hydroxylase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 100 μM (ethyl 3-amino derivative, CL65263) |
| Comparator Or Baseline | IC50 = 15,000 μM (ethyl 3-acetamido derivative, CL-62375/compound 251) |
| Quantified Difference | 150-fold greater potency for the free 3-amino compound |
| Conditions | Bovine adrenal tyrosine hydroxylase; in vitro biochemical assay (reported in Taylor et al., Biochem Pharmacol 1968; compiled in Meanwell & Sistla, Adv Heterocycl Chem 2021) |
Why This Matters
A 150-fold potency differential driven by a single acetyl substitution directly demonstrates that the free 3-NH₂ group is pharmacophorically essential; any procurement of an acylated analog for TH inhibition studies would require >100-fold higher concentrations to achieve equivalent target engagement.
- [1] Meanwell NA, Sistla R. A survey of applications of tetrahydropyrrolo-3,4-azoles and tetrahydropyrrolo-2,3-azoles in medicinal chemistry. Advances in Heterocyclic Chemistry, 2021, Vol. 134, pp. 31–100 (data compiled from Taylor et al. Life Sci 1967 and Taylor et al. Biochem Pharmacol 1968). DOI: 10.1016/bs.aihch.2020.10.004 View Source
